molecular formula C9H12O3S B8414163 2,6-Xylyl methanesulphonate

2,6-Xylyl methanesulphonate

Cat. No.: B8414163
M. Wt: 200.26 g/mol
InChI Key: NQZNOBXLLOZHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Xylyl methanesulphonate is a useful research compound. Its molecular formula is C9H12O3S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

(2,6-dimethylphenyl) methanesulfonate

InChI

InChI=1S/C9H12O3S/c1-7-5-4-6-8(2)9(7)12-13(3,10)11/h4-6H,1-3H3

InChI Key

NQZNOBXLLOZHIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

12.5 Parts of methanesulphonyl chloride and 11.0 parts of triethylamine were added separately and simultaneously to a solution of 12.2 parts of 2,6-xylenol (the material available commercially from Synthetic Chemicals Limited and containing at least 92% 2,6-xylenol) in 65 parts of toluene over 40 minutes. The reaction mixture was mechanically agitated and the temperature was maintained at 40°-50° C. with external cooling. After agitating for a further 30 minutes, 24 parts of water were added, and the two phase mixture was separated. Evaporation of the organic phase gave 19.7 parts of 2,6-xylyl methanesulphonate. The product was purified by distillation at 188°-191° C. at 30 mm. On cooling the ester solidified, remelting at 26°-27° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
12.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.